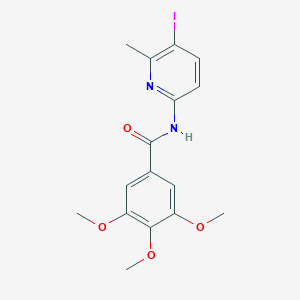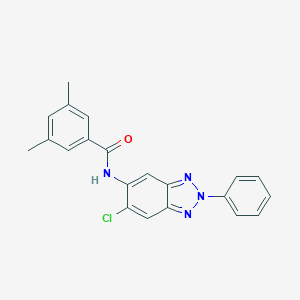![molecular formula C14H10Cl2N2O2S B244834 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that are involved in the regulation of various physiological processes.
作用機序
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide reduces the production of prostaglandins, which in turn leads to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
実験室実験の利点と制限
The advantages of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide in laboratory experiments include its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, the limitations of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide in laboratory experiments include its potential toxicity, its narrow therapeutic index, and its potential for drug-drug interactions.
将来の方向性
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide could focus on its potential use in combination with other drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, research could be conducted to investigate the potential of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide as a modulator of the immune system and its role in the regulation of inflammation and immunity. Finally, further studies could be conducted to investigate the potential of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide as a therapeutic agent for the treatment of drug-resistant bacterial infections.
合成法
The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide involves the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dichloro-4-hydroxyaniline in the presence of a base such as triethylamine to yield the final product.
科学的研究の応用
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has been extensively studied for its therapeutic potential in various diseases such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
分子式 |
C14H10Cl2N2O2S |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-10-6-9(7-11(16)12(10)19)17-14(21)18-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,17,18,20,21) |
InChIキー |
FZZRVMVUJIHKTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)



![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)


![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)